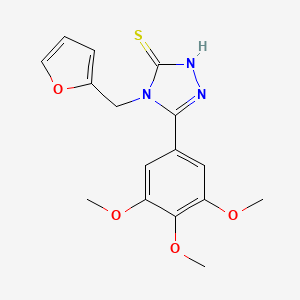

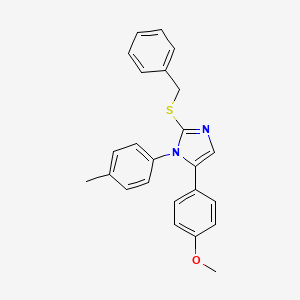

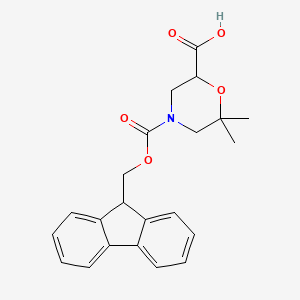

ethyl 2-methyl-5-(3-nitro-N-tosylbenzamido)benzofuran-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . Some benzofuran derivatives, such as psoralen, 8-methoxypsoralen and angelicin have been used in the treatment of skin diseases such as cancer or psoriasis .

Molecular Structure Analysis

The molecular structure of benzofuran compounds is unique and offers a wide array of biological activities, making it a privileged structure in the field of drug discovery .Chemical Reactions Analysis

Benzofuran compounds can undergo various chemical reactions. For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Applications De Recherche Scientifique

Synthetic Methodologies and Chemical Properties

- Facile Synthesis of Benzofuran Derivatives : A study detailed a straightforward synthesis of novel methylenedioxy-bearing benzofuran derivatives, highlighting the utility of benzofuran compounds in organic synthesis and their potential for further functionalization (Gao et al., 2011). This research underscores the versatility of benzofuran frameworks for synthesizing complex organic molecules, which could be relevant for the synthesis and application of the queried compound.

- Phosphine-Catalyzed Annulation : Research by Zhu et al. demonstrated the use of phosphine catalysis in [4 + 2] annulation reactions, forming highly functionalized tetrahydropyridines from ethyl 2-methyl-2,3-butadienoate and N-tosylimines (Zhu et al., 2003). This study illustrates the potential for catalytic methods to construct complex structures that might be related to or part of the synthesis pathway for the target compound.

- Anti-inflammatory and Analgesic Activity of Benzofuran Derivatives : A novel series of dihydro benzofuro[3,2-e]isoxazolo[4,5-b]azepin-5(5aH)-ones was synthesized and evaluated for antimicrobial, anti-inflammatory, and analgesic activities, indicating the biomedical relevance of benzofuran derivatives (Rajanarendar et al., 2013). While this research focuses on biological activities, it suggests that structurally complex benzofuran derivatives can have significant biological effects, potentially guiding the exploration of ethyl 2-methyl-5-(3-nitro-N-tosylbenzamido)benzofuran-3-carboxylate in biomedical contexts.

Applications in Material Science and Medicinal Chemistry

- Polymerization Properties of Benzofulvene Derivatives : A study on benzofulvene derivatives related to functionalized indene monomeric units demonstrated spontaneous thermoreversible polymerization, offering insights into the material science applications of structurally complex organic molecules (Cappelli et al., 2007). This research may hint at the potential of the queried compound for creating novel polymers or materials with unique properties.

- Biological Activities of New Benzofuran Derivatives : Mubarak et al. synthesized new benzofuran derivatives and tested their anti-HIV-1 and HIV-2 activities, showing the potential of such compounds in medicinal chemistry (Mubarak et al., 2007). Though not directly related to the compound , this study underscores the interest in benzofuran derivatives for developing new therapeutic agents.

Orientations Futures

Propriétés

IUPAC Name |

ethyl 2-methyl-5-[(4-methylphenyl)sulfonyl-(3-nitrobenzoyl)amino]-1-benzofuran-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22N2O8S/c1-4-35-26(30)24-17(3)36-23-13-10-19(15-22(23)24)27(37(33,34)21-11-8-16(2)9-12-21)25(29)18-6-5-7-20(14-18)28(31)32/h5-15H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOFPIDQWJMNUOE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC2=C1C=C(C=C2)N(C(=O)C3=CC(=CC=C3)[N+](=O)[O-])S(=O)(=O)C4=CC=C(C=C4)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22N2O8S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

522.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

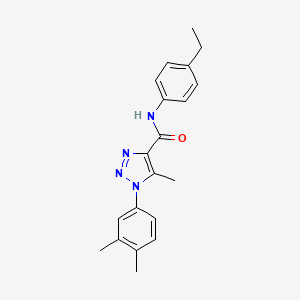

![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-ethyl-N-(4-ethylphenyl)acetamide](/img/structure/B2736211.png)

![Diethyl 5-[[10-[[3,5-bis(ethoxycarbonyl)-4-methylthiophen-2-yl]amino]-10-oxodecanoyl]amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2736215.png)

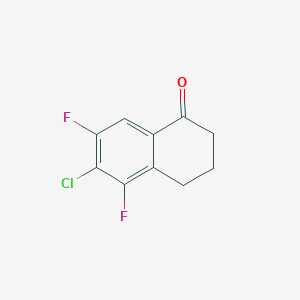

![(4Z)-4-[(4-chlorophenyl)methylidene]-2,5-diphenylpyrazol-3-one](/img/structure/B2736217.png)

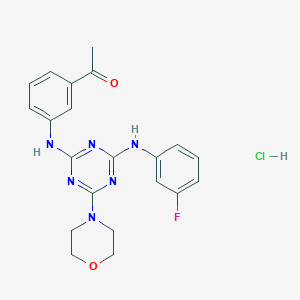

![ethyl 4-(2-(2-(methylsulfonyl)-1H-benzo[d]imidazol-1-yl)acetyl)piperazine-1-carboxylate](/img/structure/B2736223.png)

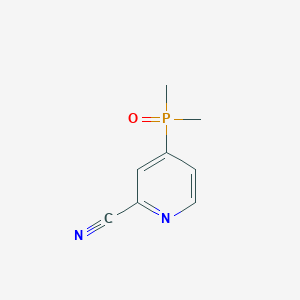

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]amino]methyl]-1-methylpyrazole-4-carboxylic acid](/img/structure/B2736228.png)